molecular formula C17H21N3O3 B2596198 1-ethyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one CAS No. 500198-48-1

1-ethyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one

Cat. No.: B2596198
CAS No.: 500198-48-1
M. Wt: 315.373
InChI Key: ZJTDUGXANJCHPU-UHFFFAOYSA-N
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Description

1-ethyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one is a complex organic compound with a unique structure that includes a quinoline core, a nitro group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the nitro group and the piperidine ring. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and verifying the final product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The quinoline core can be hydrogenated to form different derivatives.

    Substitution: The piperidine ring can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

1-ethyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-ethyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-4-(4-methylpiperidin-1-yl)-3-nitroquinoline
  • 1-ethyl-4-(4-methylpiperidin-1-yl)-3-aminoquinolin-2(1H)-one
  • 1-ethyl-4-(4-methylpiperidin-1-yl)-3-hydroxyquinolin-2(1H)-one

Uniqueness

1-ethyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-ethyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-3-19-14-7-5-4-6-13(14)15(16(17(19)21)20(22)23)18-10-8-12(2)9-11-18/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTDUGXANJCHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCC(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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